molecular formula C9H12BrN3O B13546350 (4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone

(4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone

Cat. No.: B13546350
M. Wt: 258.12 g/mol
InChI Key: YMUOPIXCMRTQKO-UHFFFAOYSA-N
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Description

(4-Bromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanone is a heterocyclic compound featuring a brominated pyrrole ring linked to a piperazine moiety via a ketone bridge. The bromine substituent at the 4-position of the pyrrole ring enhances electrophilic reactivity and may influence binding interactions in biological systems .

Properties

Molecular Formula

C9H12BrN3O

Molecular Weight

258.12 g/mol

IUPAC Name

(4-bromo-1H-pyrrol-2-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C9H12BrN3O/c10-7-5-8(12-6-7)9(14)13-3-1-11-2-4-13/h5-6,11-12H,1-4H2

InChI Key

YMUOPIXCMRTQKO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CN2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone typically involves the following steps:

    Bromination of Pyrrole: The starting material, pyrrole, is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromopyrrole.

    Formation of Methanone Linkage: The brominated pyrrole is then reacted with a suitable piperazine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the methanone linkage.

Industrial Production Methods: Industrial-scale production may involve continuous flow synthesis techniques to enhance yield and purity. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom on the pyrrole ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology and Medicine:

    Pharmacophore: Acts as a pharmacophore in the development of new therapeutic agents.

    Antimicrobial Agents: Potential use in the synthesis of antimicrobial compounds.

Industry:

    Material Science: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated pyrrole ring can engage in π-π interactions, while the piperazine moiety can form hydrogen bonds or ionic interactions with biological macromolecules.

Comparison with Similar Compounds

Piperazinyl Methanones with Aromatic Substituents

Several analogs share the piperazinyl methanone core but differ in the aromatic substituents:

Compound Name Key Structural Features Biological Relevance/Data Source
(4-(2,4-Dichlorobenzyl)piperazin-1-yl)(6-fluoroisoquinolin-4-yl)methanone (Compound 1) Dichlorobenzyl + fluoro-isoquinoline Evaluated as SARS-CoV-2 Mpro inhibitor (LC-HRMS: [M+H]⁺ = 418.0889)
BAY10000493 Bromophenyl-imidazopyridine + fluorophenyl K2P3.1 (TASK-1) potassium channel inhibitor; binds intracellular vestibule
(4-Bromo-thiophen-2-yl)(4-pyrimidin-2-yl-piperazin-1-yl)methanone Thiophene + pyrimidine Structural analog with potential metabolic stability differences due to sulfur

Key Observations :

  • Aromatic Systems: Isoquinoline (Compound 1) and imidazopyridine (BAY10000493) extend π-π stacking interactions compared to pyrrole, which may increase potency but reduce solubility .
  • Heterocyclic Variations : Thiophene () introduces larger van der Waals radii and altered electronic properties compared to pyrrole, affecting pharmacokinetics .

Pyrrole-Modified Analogs

Compound Name Modifications Synthetic/Physicochemical Notes Source
1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone Trichloroethanone substituent Enhanced reactivity due to electron-withdrawing Cl₃ group; m.p. and stability data not reported
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-bromophenyl)ethan-1-one Fluorobenzyl + bromophenyl NMR data confirmed structure (δ 7.56–8.10 ppm for aromatic protons)

Key Observations :

  • Substituent Effects: The trichloroethanone group () may increase metabolic lability compared to the parent methanone.
  • Halogen Positioning : Bromine at the pyrrole 4-position (target compound) vs. bromophenyl in alters steric and electronic interactions with targets.

Piperazine-Linked Kinase Inhibitors

Compound Name Structural Features Activity/Notes Source
1-(4-(4-(6-Bromo-7-(4-((5-methylisoxazol-3-yl)methyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)phenyl)piperazin-1-yl)ethanone (10b) Bromoimidazopyridine + isoxazole Kinase inhibitor; synthesized via Na2S2O4-mediated cyclization

Key Observations :

  • Complexity vs. Selectivity : Compound 10b’s imidazopyridine core may improve kinase binding but introduces synthetic challenges compared to the simpler pyrrole in the target compound .

Biological Activity

The compound (4-Bromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanone , also known as 1-(4-bromo-1H-pyrrole-2-carbonyl)piperazine hydrochloride, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : (4-bromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanone hydrochloride
  • CAS Number : 1581207-16-0
  • Molecular Formula : C9H12BrN3O·ClH
  • Molecular Weight : 277.57 g/mol
  • Purity : ≥ 95%

Research indicates that this compound acts primarily on dopamine receptors, particularly the D3 receptor. It has been shown to function as a selective agonist for D3 receptors while displaying minimal activity at D2 receptors. This selectivity is crucial for developing treatments for disorders such as schizophrenia and Parkinson's disease, where modulation of dopamine signaling is essential .

Antidepressant Activity

Studies have suggested that compounds similar to (4-Bromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanone exhibit antidepressant-like effects in animal models. These effects are often attributed to their ability to enhance serotonin and norepinephrine levels in the brain, leading to improved mood and cognitive function .

Anticonvulsant Properties

Recent investigations into the anticonvulsant properties of related piperazine derivatives have shown promising results. For instance, certain analogs demonstrated significant efficacy in reducing seizure activity in rodent models, indicating potential therapeutic applications for epilepsy .

Structure-Activity Relationship (SAR)

The SAR analysis of (4-Bromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanone reveals that modifications to the piperazine ring and the bromine substituent on the pyrrole significantly influence its biological activity. The presence of electron-withdrawing groups like bromine enhances the compound's binding affinity to target receptors, thereby increasing its pharmacological efficacy .

ModificationEffect on Activity
Bromine at position 4Increases receptor affinity
Variations in piperazine substituentsAlters selectivity towards D3 vs D2 receptors

Study 1: Dopamine Receptor Modulation

A study explored the agonistic effects of (4-Bromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanone on D3 receptors using β-arrestin recruitment assays. The compound exhibited an EC50 value of 710 nM, confirming its potential as a selective D3 receptor agonist .

Study 2: Anticonvulsant Activity Evaluation

In a preclinical trial assessing anticonvulsant properties, derivatives of this compound were tested against pentylenetetrazol-induced seizures in mice. The results indicated that certain analogs provided significant protection against seizures, suggesting that modifications could enhance their therapeutic profile .

Q & A

Q. What in vitro models are suitable for evaluating this compound’s antitumor activity?

  • Methodological Answer : and recommend using human tumor cell lines (e.g., MCF-7, A549) with MTT or CellTiter-Glo assays. Dose-response curves (IC₅₀ values) and apoptosis markers (e.g., caspase-3 activation) validate efficacy. Synergy studies with cisplatin or paclitaxel can assess combinatorial effects .

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